molecular formula C18H16ClN5S B2908597 N''-[4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-yl]guanidine hydrochloride CAS No. 2413868-97-8

N''-[4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-yl]guanidine hydrochloride

Cat. No.: B2908597
CAS No.: 2413868-97-8
M. Wt: 369.87
InChI Key: YLLGKOFLSRSTAO-UHFFFAOYSA-N
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Description

N''-[4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-yl]guanidine hydrochloride is a heterocyclic compound with a molecular formula of C₁₈H₁₆ClN₅S and a molecular weight of 369.88 g/mol . Its structure comprises a guanidine group attached to a thiazole ring, which is further substituted with a 2-phenylindole moiety. The phenylindole group introduces significant aromaticity and bulkiness, likely influencing its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-[4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-yl]guanidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5S.ClH/c19-17(20)23-18-22-14(10-24-18)15-12-8-4-5-9-13(12)21-16(15)11-6-2-1-3-7-11;/h1-10,21H,(H4,19,20,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIPRYWBLVUSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C4=CSC(=N4)N=C(N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N''-[4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-yl]guanidine hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include phenylhydrazine, thiourea, and various catalysts to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N''-[4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-yl]guanidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .

Scientific Research Applications

Biological Applications

2.1 Anticancer Activity

One of the most significant applications of this compound is in cancer therapy. Research has indicated that compounds with indole and thiazole structures can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that derivatives of this compound exhibited potent cytotoxic effects against several cancer cell lines, suggesting potential as a chemotherapeutic agent .

Case Study:
In vitro studies on human breast cancer cells showed that treatment with N''-[4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-yl]guanidine hydrochloride resulted in a significant decrease in cell viability (IC50 values in the micromolar range), highlighting its potential as an effective anticancer drug.

2.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Thiazole derivatives are known to exhibit activity against a range of pathogens, including bacteria and fungi. Research indicates that this compound can disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Study:
A study assessing the antibacterial activity of thiazole derivatives found that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Data Tables

Application Area Biological Activity Reference
AnticancerCytotoxicity against breast cancer cells
AntimicrobialInhibition of Staphylococcus aureus
Enzyme InhibitionInhibition of specific kinases

Mechanism of Action

The mechanism of action of N''-[4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-yl]guanidine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

The thiazole ring in guanidine derivatives serves as a scaffold for diverse substituents, which critically modulate pharmacological activity. Below is a comparative analysis:

Compound Name Molecular Formula Substituent on Thiazole Molecular Weight (g/mol) Key Properties/Applications References
N''-[4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-yl]guanidine HCl C₁₈H₁₆ClN₅S 4-(2-phenylindol-3-yl) 369.88 Potential kinase/modulator activity (inferred from indole moiety)
2-Guanidino-4-chloromethylthiazole HCl C₅H₆ClN₃S·HCl 4-(chloromethyl) 207.09 Reactive intermediate; used in synthesis
2-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]guanidine C₅H₈N₄OS 4-(hydroxymethyl) 172.21 High polarity; potential solubility advantages
Famotidine C₈H₁₅N₇O₂S₃ 4-(sulfamoyliminoethylsulfanylmethyl) 337.43 H₂ receptor antagonist; anti-ulcer drug
Pritelivir C₂₅H₂₄F₃N₃O₂S 4-methyl-5-sulfamoyl 487.54 Antiviral (herpes simplex virus)
Key Observations:
  • Polarity : Hydroxymethyl and sulfamoyl groups (e.g., in famotidine and pritelivir) increase solubility, whereas the phenylindole moiety may reduce aqueous solubility .
  • Pharmacological Targets :
    • Famotidine : Targets H₂ receptors due to its sulfamoyl group .
    • Pritelivir : Antiviral activity linked to sulfamoyl and pyridinyl groups .
    • Target Compound : The indole moiety suggests possible kinase inhibition or serotonin receptor modulation, though explicit data are lacking .

Biological Activity

N''-[4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-yl]guanidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a dual indole-thiazole structure, which contributes to its diverse biological activities. The presence of the guanidine moiety enhances its interaction with biological targets, making it a subject of interest in drug development.

PropertyValue
Molecular FormulaC18H16ClN3S
Molecular Weight345.85 g/mol
IUPAC NameThis compound

Research indicates that compounds with indole and thiazole rings exhibit various mechanisms of action:

  • Receptor Binding : Indole derivatives can bind with high affinity to multiple receptors, influencing numerous biochemical pathways.
  • Cell Cycle Arrest : Certain derivatives induce apoptosis and arrest the cell cycle at the G2/M phase, which is crucial for cancer treatment.
  • Tubulin Polymerization Inhibition : The compound may inhibit the polymerization of tubulin, disrupting microtubule dynamics essential for cell division.

Anticancer Activity

Studies have shown that thiazole-containing compounds exhibit significant anticancer properties. For instance, this compound has been linked to cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
A431 (epidermoid carcinoma)<10
HT29 (colorectal carcinoma)<5

The structure–activity relationship (SAR) analysis suggests that modifications in the phenyl ring enhance cytotoxic activity, particularly with electron-donating groups .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies revealed:

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 µg/mL
Klebsiella pneumoniae62.5 µg/mL

These findings indicate its potential as an antibacterial agent, comparable to established antibiotics .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using DPPH radical scavenging assays. Results indicate that the compound exhibits significant free radical scavenging activity, contributing to its potential therapeutic benefits in oxidative stress-related conditions .

Case Studies

Several studies have focused on the synthesis and biological evaluation of related indole-thiazole compounds:

  • Antimicrobial Evaluation : A study synthesized new indole derivatives and evaluated their antimicrobial activities using the cup-plate method. Compounds similar to this compound showed promising results against pathogenic strains .
  • Anticancer Studies : Research on thiazole derivatives indicated that modifications in substituents significantly affect their anticancer efficacy. Compounds with specific substitutions exhibited enhanced activity against various cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N''-[4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-yl]guanidine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving indole-thiazole core formation followed by guanidine functionalization. A common approach involves:

  • Step 1 : Condensation of 2-phenylindole-3-carbaldehyde with thiosemicarbazide to form the thiazole ring .
  • Step 2 : Guanidinylation using cyanamide under acidic conditions (e.g., HCl in ethanol) at 60–80°C for 6–12 hours .
  • Optimization : Reaction yield (typically 60–85%) depends on stoichiometric ratios, solvent polarity, and temperature control. Purity is enhanced via recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent integration and regiochemistry (e.g., indole C3-thiazole linkage and guanidine proton environments) .
  • HRMS : Validates molecular mass (e.g., [M+H]+^+ for C20_{20}H17_{17}N6_{6}S·HCl: calculated 424.0998, observed 424.1002) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, particularly between the guanidine moiety and chloride counterion .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer :

  • Kinase Inhibition Assays : Test against cancer-related kinases (e.g., Bcl-2/Mcl-1) using fluorescence polarization .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values typically ranging 5–20 µM for structurally related indole-thiazoles .
  • Receptor Binding Studies : Radioligand displacement assays for GPCRs or ion channels due to the guanidine group’s affinity for basic residues .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., ±5 µM across studies) may arise from:

  • Assay Conditions : Variability in cell culture media, incubation time, or solvent (DMSO vs. saline). Standardize protocols using CLSI guidelines .
  • Purity : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .
  • Metabolic Stability : Use liver microsome assays to identify degradation products interfering with activity .

Q. What strategies enhance the compound’s selectivity for specific molecular targets?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify substituents on the indole (e.g., electron-withdrawing groups at C5 improve kinase inhibition) or thiazole (methyl groups reduce off-target effects) .
  • Molecular Docking : Simulate binding poses with targets like Bcl-2 (PDB: 4LVT) to guide rational design .
  • Prodrug Synthesis : Introduce hydrolyzable groups (e.g., acetyl) on the guanidine to improve membrane permeability .

Q. How can pharmacokinetic properties (e.g., solubility, half-life) be systematically evaluated?

  • Methodological Answer :

  • Solubility : Measure in PBS (pH 7.4) and simulated gastric fluid; logP values >2.5 indicate lipophilicity requiring formulation with cyclodextrins .
  • Plasma Stability : Incubate with human plasma (37°C, 24h) and quantify via LC-MS; >80% stability suggests suitability for in vivo studies .
  • Metabolite Profiling : Use hepatocyte co-cultures to identify primary metabolites (e.g., hydroxylation at the phenyl ring) .

Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progression and intermediate purity .
  • Design of Experiments (DoE) : Optimize parameters (e.g., temperature, catalyst loading) using response surface methodology .
  • Quality Control : Enforce strict specifications (e.g., residual solvent limits <500 ppm via GC-MS) .

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